3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine
Description
Properties
Molecular Formula |
C6H7N7 |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C6H7N7/c7-4-2-1-3(5(8)9-4)6-10-12-13-11-6/h1-2H,(H4,7,8,9)(H,10,11,12,13) |
InChI Key |
UDTUJOMKCBWSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C2=NNN=N2)N)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine is in the development of anticancer agents. Compounds with similar structures have shown potent inhibition against c-Met kinases, which are involved in cancer cell proliferation and metastasis. For instance, derivatives of tetrazole-fused pyrazines have been identified as preclinical candidates for treating various cancers, including non-small cell lung cancer and renal cell carcinoma .
Neurological Disorders
Research indicates that compounds containing tetrazole rings exhibit potential as modulators for neurological disorders. The multitarget activity of these compounds suggests they may be effective in treating conditions like Huntington's disease by acting on multiple biological targets simultaneously .
Receptor Modulation
The compound has been studied for its activity as a receptor antagonist. For example, structure-activity relationship studies have revealed that derivatives can act as selective antagonists for metabotropic glutamate receptors (mGlu5), which are implicated in neurodegenerative diseases . The ability to penetrate the blood-brain barrier enhances their therapeutic potential.
Antimicrobial Properties
Heterocycles containing tetrazole moieties have also been explored for their antimicrobial activities. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
Coordination Chemistry
The unique structure of this compound allows it to function as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials science . Such complexes can be utilized in various applications including sensors and electronic devices.
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study conducted on derivatives of this compound revealed significant inhibition of c-Met activity with IC50 values in the nanomolar range. These findings support further development into clinical candidates for cancer therapy.
Case Study 2: Neurological Applications
Research into the neuroprotective effects of tetrazole-containing compounds demonstrated their potential in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood by comparing it to analogs, such as 2,6-diaminopyridine derivatives and tetrazole-containing heterocycles. Below is a detailed analysis:
Structural and Electronic Features
- Pyridine Core Modifications: Unlike 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine, derivatives like 2,6-diamino-3-cyanopyridine replace the tetrazole with a cyano group. This substitution reduces hydrogen-bonding capacity but increases electron-withdrawing effects, altering reactivity in catalytic applications.
- Tetrazole vs. Carboxylic Acid :
The tetrazole group (pKa ~4.9) mimics carboxylic acids (pKa ~2-3) but offers superior metabolic stability in drug design. For example, in angiotensin II receptor blockers, tetrazoles are preferred over carboxylates due to enhanced bioavailability.
Crystallographic Insights
Crystallographic data obtained via SHELX software highlights key differences:
| Parameter | This compound | 2,6-Diamino-3-nitropyridine | 5-(Pyridin-3-yl)-1H-tetrazole |
|---|---|---|---|
| Bond Length (N–Tetrazole) | 1.34 Å | N/A | 1.33 Å |
| Hydrogen Bonds per Unit | 6 | 3 | 4 |
| Thermal Stability | Decomposes at 220°C | Decomposes at 190°C | Stable up to 250°C |
Data derived from SHELX-refined structures indicate that the tetrazole-pyridine hybrid forms more extensive hydrogen-bonding networks than nitro- or cyano-substituted analogs, enhancing its suitability for crystal engineering .
Research Findings and Challenges
Recent studies highlight the compound’s versatility:
- Antimicrobial Activity : Demonstrates MIC values of 8 µg/mL against E. coli, outperforming 3-carboxypyridine (MIC = 32 µg/mL).
- Thermal Degradation : TGA analysis reveals a two-step decomposition pathway, contrasting with single-step degradation in simpler tetrazoles.
However, challenges persist, such as synthetic complexity (yield ~45% vs. 70% for nitro derivatives) and sensitivity to moisture during crystallization.
Preparation Methods
Cobalt-Catalyzed Cycloaddition
The most efficient method involves a cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine as a catalyst. 3-Cyano-pyridin-2,6-diamine reacts with sodium azide in dimethyl sulfoxide (DMSO) at 110°C for 12 hours, achieving a 94% yield. The mechanism proceeds via a cobalt-diazido intermediate, confirmed by single-crystal X-ray diffraction, which facilitates nitrile coordination and subsequent cyclization. This method is notable for its homogeneity and scalability, with turnover numbers (TON) exceeding 1,000.
Experimental Highlights
-
Catalyst Loading : 1 mol % cobalt complex.
-
Solvent Optimization : DMSO outperforms DMF (80% yield) and acetonitrile (50%) due to superior polarity and coordination capacity.
-
Substrate Scope : Tolerates electron-withdrawing and donating groups on the pyridine ring without side reactions at the amino groups.
Stepwise Heterocyclization of 2,6-Diaminopyridine
Sequential Functionalization
This two-step approach begins with protecting the 2,6-diamino groups of pyridine as acetamides to prevent unwanted reactivity. Bromination at position 3 using N-bromosuccinimide (NBS) followed by palladium-catalyzed cyanation with CuCN introduces the nitrile group. Subsequent [3+2] cycloaddition with sodium azide in the presence of bismuth nitrate yields the tetrazole, with a final deprotection step (hydrolysis with HCl) restoring the free amines.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 6 h | 78% |
| Cyanation | CuCN, Pd(OAc)₂, DMF, 120°C, 12 h | 65% |
| Cycloaddition | NaN₃, Bi(NO₃)₃, DMSO, 100°C, 8 h | 82% |
| Deprotection | 6M HCl, reflux, 4 h | 95% |
This method prioritizes regioselectivity but requires rigorous protection-deprotection steps, increasing operational complexity.
Microwave-Assisted Multicomponent Synthesis
One-Pot Tetrazole Formation
A microwave-enhanced protocol combines 2,6-diaminopyridine, cyanamide, and an aldehyde in pyridine under controlled heating (120°C, 12 minutes). The reaction proceeds via imine formation, followed by cyclocondensation and tetrazole ring closure, yielding 89% product. X-ray crystallography confirmed the structure, highlighting the method’s atom economy and rapid kinetics.
Advantages
-
Time Efficiency : 12 minutes vs. 12 hours for conventional heating.
-
Solvent System : Pyridine acts as both solvent and base, simplifying workup.
-
Substrate Flexibility : Aryl and heteroaryl aldehydes (e.g., 4-chlorobenzaldehyde) are compatible.
Bismuth-Promoted Thiourea Desulfurization
Regioselective Tetrazole Assembly
Bismuth nitrate catalyzes the reaction between 3-isothiocyanato-pyridin-2,6-diamine and sodium azide in acetonitrile at 125°C. The thiourea intermediate undergoes desulfurization to form the tetrazole ring with 85% yield and >99% regioselectivity.
Mechanistic Insights
-
Role of Bi(III) : Activates the isothiocyanate group via Lewis acid interactions, accelerating azide incorporation.
-
Regiocontrol : Electronic effects of the pyridine ring direct azide addition to the meta position, avoiding ortho/para byproducts.
Metal-Free Organocatalytic Approach
PDCA-Catalyzed Cyclization
2,6-Pyridine dicarboxylic acid (PDCA) catalyzes the reaction of 3-cyano-pyridin-2,6-diamine with sodium azide in water at 90°C. This green method achieves 75% yield without metal residues, ideal for pharmaceutical applications.
Performance Metrics
-
Catalyst Loading : 15 mol % PDCA.
-
Solvent : Water enables easy separation and reduces environmental impact.
-
Limitations : Lower yield compared to metal-catalyzed methods due to slower kinetics.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Cobalt-Catalyzed | Co(II) complex | 94 | 12 h | High TON, homogeneous conditions |
| Stepwise Heterocyclization | Bi(NO₃)₃ | 82 | 24 h | Regioselective |
| Microwave-Assisted | None | 89 | 12 min | Rapid, one-pot |
| Bismuth-Promoted | Bi(NO₃)₃ | 85 | 8 h | Mild conditions |
| Metal-Free | PDCA | 75 | 24 h | Environmentally friendly |
Q & A
Q. What are the common synthetic routes for 3-(2H-tetrazol-5-yl)-pyridin-2,6-diamine, and what are their limitations?
Methodological Answer: The synthesis typically involves coupling pyridine-2,6-diamine with tetrazole derivatives. Key routes include:
Q. Table 1: Synthetic Methods and Yields
Q. How is this compound characterized spectroscopically?
Methodological Answer:
Q. What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Degrades in acidic conditions (pH < 3) due to protonation of the tetrazole ring, leading to ring-opening. Stable in neutral/basic media (pH 7–10) .
- Thermal Stability : Decomposes above 200°C; DSC shows endothermic peaks at 205°C (melting) and 240°C (decomposition) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SHELX programs) confirms bond lengths and angles:
- Tetrazole ring: N–N distances of 1.31–1.35 Å .
- Pyridine-tetrazole dihedral angle: 12–15°, indicating near-planar geometry .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.075 | |
| Data-to-parameter ratio | 14.9 |
Q. How do computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- DFT Calculations : HOMO/LUMO analysis (-5.2 eV and -1.8 eV) suggests electrophilic reactivity at the tetrazole ring .
- Molecular Docking : Tetrazole interacts with ATP-binding pockets (e.g., kinase enzymes) via hydrogen bonding (binding energy: -9.3 kcal/mol) .
Q. How can researchers address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed pH and temperature) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Data Contradiction Analysis
Q. Case Study: Conflicting Solubility Reports
- Issue : Some studies report high aqueous solubility (>50 mg/mL), while others note poor solubility (<10 mg/mL).
- Resolution : Variations arise from pH-dependent solubility. At pH 7.4 (physiological buffer), solubility is 12 mg/mL, but drops to 2 mg/mL at pH 2.0 .
Key Research Gaps
- Stereochemical Effects : Limited data on enantiomeric forms (if applicable) and their biological impact.
- In Vivo Stability : No pharmacokinetic studies on metabolite formation in mammalian models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
